molecular formula C14H17NO B1248638 Dehydrothalebanin B

Dehydrothalebanin B

Cat. No. B1248638
M. Wt: 215.29 g/mol
InChI Key: ZXXVSLVNOUPLEH-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrothalebanin B is a natural product found in Glycosmis macrophylla, Glycosmis parviflora, and other organisms with data available.

Scientific Research Applications

Antifungal and Insecticidal Activity

Dehydrothalebanin B, a compound isolated from various Glycosmis species, has shown pronounced antifungal and insecticidal activities. This was observed in studies testing its efficacy against Cladosporium herbarum, a common fungal pathogen, and Spodoptera littoralis, a significant agricultural pest. The discovery of these bioactive properties highlights the potential use of Dehydrothalebanin B in developing natural antifungal and insecticidal agents (Greger, Zechner, Hofer, & Vajrodaya, 1996).

Phytopathogenic Fungus Research

Research on scytalone dehydratase, a key enzyme in melanin biosynthesis in phytopathogenic fungi like Bipolaris oryzae, is relevant to understanding the role of compounds like Dehydrothalebanin B. Melanin biosynthesis is crucial for the survival and virulence of various fungal pathogens. Studies in this area provide insights into potential targets for antifungal therapies, where compounds like Dehydrothalebanin B could play a role (Kihara, Moriwaki, Ueno, Tokunaga, Arase, & Honda, 2004).

Implications in Heat Stress Response

Although not directly linked to Dehydrothalebanin B, research on the DNA polymerase II subunit B3-1 and its role in heat stress response in plants like Arabidopsis provides a context for understanding how plant compounds can influence stress responses. These insights are relevant in exploring how compounds like Dehydrothalebanin B, derived from plant sources, could affect or be affected by plant stress responses (Sato, Mizoi, Tanaka, Maruyama, Qin, Osakabe, Morimoto, Ohori, Kusakabe, Nagata, Shinozaki, & Yamaguchi-Shinozaki, 2014).

DREB Transcription Factors and Stress Tolerance

Research into Dehydration Responsive Element-Binding (DREB) transcription factors offers insights into how plants respond to abiotic stresses like dehydration and temperature fluctuations. Understanding these molecular mechanisms can provide a framework for exploring the role of phytochemicals like Dehydrothalebanin B in plant stress physiology and potential agricultural applications (Agarwal, Gupta, Lopato, & Agarwal, 2017).

properties

Product Name

Dehydrothalebanin B

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N,3-dimethyl-N-[(Z)-2-phenylethenyl]but-2-enamide

InChI

InChI=1S/C14H17NO/c1-12(2)11-14(16)15(3)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9-

InChI Key

ZXXVSLVNOUPLEH-KTKRTIGZSA-N

Isomeric SMILES

CC(=CC(=O)N(C)/C=C\C1=CC=CC=C1)C

Canonical SMILES

CC(=CC(=O)N(C)C=CC1=CC=CC=C1)C

synonyms

dehydrothalebanin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.